molecular formula C3H6N2O2 B1582979 Methylenediformamide CAS No. 6921-98-8

Methylenediformamide

Cat. No. B1582979
CAS RN: 6921-98-8
M. Wt: 102.09 g/mol
InChI Key: QPJQPYQZFKFTHG-UHFFFAOYSA-N
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Description

Methylenediformamide, also known as N,N’-Methylenediformamide, is a chemical compound with the molecular formula C3H6N2O2 . It has an average mass of 102.092 Da and a monoisotopic mass of 102.042931 Da .


Synthesis Analysis

While specific synthesis methods for Methylenediformamide were not found in the search results, a related compound, aryl amides, has been synthesized using a highly regioselective sp3 C–H amination method . This method uses an Fe(II) complex catalyst with TBHP as a benign oxidant .


Molecular Structure Analysis

The molecular structure of Methylenediformamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule can be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

Methylenediformamide is a solid crystalline substance with a white appearance . It has a molecular weight of 102.1 .

Scientific Research Applications

Pharmacological Research and Psychedelic-Assisted Psychotherapy

Methylenediformamide, as a component in substances like MDMA and LSD, has been studied for its potential in treating psychiatric disorders. Research indicates that psychedelic substances, including those containing methylenediformamide, show promise in novel therapies for psychiatric disorders. Contemporary studies reflect significant advancements, suggesting potential benefits in areas such as psychedelic-assisted psychotherapy. This approach is considered potentially beneficial for psychiatric treatments when used in a medically supervised framework with integrated psychotherapeutic support (Perkins et al., 2021).

Neurochemical and Behavioral Research

Studies have explored the neurochemical and behavioral effects of substances containing methylenediformamide. For instance, MDMA's interaction with cytochrome P450, and its potential role in clinical toxicity, has been a subject of research. These studies contribute to understanding the complex interaction of these substances with the human body and their potential therapeutic or harmful effects (Delaforge et al., 1999).

Exploration in Psychotherapy and Substance Abuse Treatment

The renewed interest in using MDMA and similar substances for clinical psychiatric research and practice has led to studies focusing on their application in psychotherapy. Research is ongoing to explore the efficacy of these substances in treating conditions like posttraumatic stress disorder (PTSD), depression, and substance abuse disorders (Reiff et al., 2020).

Chemical and Biological Studies

Apart from their psychological applications, substances containing methylenediformamide are also subjects of chemical and biological studies. For instance, research has been conducted on the stable conformations of formamide and its derivatives, which can have broader applications in understanding chemical interactions and molecular structures (Walther, 1987).

Implications in Neuropharmacology

Research in neuropharmacology has examined the effects of methylone, a substance with methylenediformamide, on monoamine transporters and its correlation with toxicity. These studies help in understanding how such substances interact with neurotransmitter systems in the brain, providing insights into their potential risks and therapeutic possibilities (Sogawa et al., 2011).

Safety And Hazards

Methylenediformamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

N-(formamidomethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c6-2-4-1-5-3-7/h2-3H,1H2,(H,4,6)(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJQPYQZFKFTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064504
Record name Formamide, N,N'-methylenebis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylenediformamide

CAS RN

6921-98-8
Record name N,N′-Methylenebis[formamide]
Source CAS Common Chemistry
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Record name Methylenebisformamide
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Record name Methylenediformamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21313
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Record name Formamide, N,N'-methylenebis-
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Record name Formamide, N,N'-methylenebis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-methylenebisformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.310
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Record name Methylenebisformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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